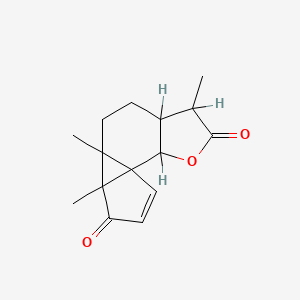

Lumisantonin

説明

特性

CAS番号 |

467-41-4 |

|---|---|

分子式 |

C15H18O3 |

分子量 |

246.3 g/mol |

IUPAC名 |

5,9,10-trimethyl-3-oxatetracyclo[7.4.0.01,10.02,6]tridec-12-ene-4,11-dione |

InChI |

InChI=1S/C15H18O3/c1-8-9-4-6-13(2)14(3)10(16)5-7-15(13,14)11(9)18-12(8)17/h5,7-9,11H,4,6H2,1-3H3 |

InChIキー |

DAGAGXCQQYCLAE-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C |

正規SMILES |

CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C |

他のCAS番号 |

467-41-4 |

同義語 |

lumisantonin lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6alpha,8aalpha,8bR*))-isomer lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6alpha,8abeta,8bR*))-isomer lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6beta,8abeta,8bR*))-isome |

製品の起源 |

United States |

Synthetic Strategies and Methodologies for Lumisantonin and Its Analogues

Chemo- and Regioselective Synthesis of Lumisantonin

The synthesis of this compound from α-santonin is a classic example of a photochemical rearrangement that highlights the principles of chemo- and regioselectivity. nih.gov The primary method for obtaining this compound involves the irradiation of α-santonin. This transformation is typically carried out in solvents like acetonitrile (B52724) or acetic acid using ultraviolet light. nih.gov The reaction proceeds via a proposed triplet biradical intermediate of the dienone structure, leading to a di-π-methane-type rearrangement. This process is inherently selective, as the photochemical energy input specifically targets the cross-conjugated dienone system of the santonin (B1680769) molecule, leaving other functional groups intact.

The regioselectivity of this rearrangement is noteworthy, resulting in the formation of the characteristic cyclopropyl (B3062369) ring fused to the seven-membered ring system of this compound. The stereochemistry of the resulting this compound has been confirmed through X-ray crystallographic data.

Further illustrating chemo- and regioselectivity, a fluorinative skeletal rearrangement of this compound has been reported. acs.org This reaction, utilizing Selectfluor, surprisingly proceeds through a thermal two-electron process rather than a photochemical radical fluorination mechanism. acs.org This demonstrates how different reagents can induce highly selective transformations on the this compound scaffold.

Total Synthesis Approaches to this compound and Related Skeletal Systems

While the photochemical conversion of α-santonin to this compound is a highly efficient and common approach, it is technically a semi-synthesis. nih.gov The total synthesis of the this compound skeleton, and related complex guaianolide and spiro[4.5]decane systems, presents considerable challenges to synthetic organic chemists. These challenges stem from the densely packed stereocenters and the unique polycyclic architecture.

Total synthesis strategies for structurally related compounds often involve multi-step sequences that require precise control over stereochemistry. For instance, the synthesis of other complex natural products has been achieved through sequences involving key steps like Claisen rearrangements followed by intramolecular aldol (B89426) reactions to construct the core polycyclic skeleton. Other approaches have utilized mercury(II) triflate-catalyzed cycloisomerization reactions to form key heterocyclic ring systems. The synthesis of related spiro[4.5]decane skeletons has been achieved through the photochemical rearrangement of dienones, a strategy conceptually similar to the santonin-lumisantonin transformation. While a de novo total synthesis of this compound is not commonly reported due to the availability of α-santonin, the strategies developed for related complex molecules provide a roadmap for how such a synthesis could be approached.

Derivatization and Functionalization Strategies for this compound

The this compound scaffold serves as a template for the creation of novel derivatives with potentially interesting chemical and biological properties. Various strategies have been developed to functionalize the this compound molecule.

Synthesis of this compound Amide Derivatives

A straightforward and efficient method for the synthesis of this compound amide derivatives has been developed. This approach involves the reaction of this compound with various primary and secondary amines. The reaction yields a series of novel amides, demonstrating a versatile method for introducing a range of substituents to the this compound core. The synthesis of these amides is typically achieved under mild conditions and can be scaled up.

Below is a table of representative amines used in the synthesis of this compound amide derivatives and the corresponding reaction yields.

| Amine | Product | Yield (%) |

| Pyrrolidine | Amide 3 | 85 |

| Piperidine | Amide 4 | 82 |

| Morpholine | Amide 5 | 80 |

| N-Methylpiperazine | Amide 6 | 78 |

| Diethylamine | Amide 7 | 88 |

This table is based on data from a study on the synthesis of novel amides derived from this compound.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The principles of stereoselective and enantioselective synthesis are crucial when creating derivatives of a complex, chiral molecule like this compound. A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. An enantioselective reaction specifically produces one enantiomer in preference to the other.

When synthesizing derivatives of this compound, which is itself a chiral molecule derived from a natural product, reactions often proceed with a degree of diastereoselectivity due to the influence of the existing stereocenters. For example, reductions of ketone functionalities on the this compound skeleton can lead to the preferential formation of one diastereomeric alcohol. nih.gov

The development of new enantioselective methods, often employing chiral catalysts or reagents, allows for the introduction of new stereocenters with high levels of control. While specific reports on the enantioselective synthesis of this compound derivatives are not prevalent, the general methodologies of asymmetric synthesis are applicable. These include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions to introduce new functionalities with defined stereochemistry.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its derivatives.

The photochemical synthesis of this compound from α-santonin can be considered a relatively green method. nih.gov Photochemical reactions can often be carried out under mild conditions without the need for harsh reagents. The use of light as a "reagent" is a key aspect of green chemistry. Further greening of this process could involve the use of more environmentally benign solvents.

Other green chemistry strategies applicable to the synthesis and derivatization of this compound include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Use of Renewable Feedstocks : The starting material, α-santonin, is a natural product, which aligns with the principle of using renewable resources.

Solventless Reactions : Conducting reactions in the absence of solvents can significantly reduce waste and simplify purification.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Photochemical Transformations and Mechanistic Investigations of Lumisantonin

Photoisomerization Mechanisms Leading to Lumisantonin Formation from Santonin (B1680769)

The transformation of α-santonin into this compound is a classic example of a photoinduced rearrangement that has been the subject of extensive mechanistic study. This process involves a remarkable structural reorganization of the santonin molecule upon exposure to light. libretexts.org In this rearrangement, the C-3 carbonyl group shifts to the C-2 position, the methyl group at C-4 moves to C-1, and the stereochemistry at the C-10 carbon is inverted. Early investigations by Ciamician first noted that sunlight exposure of santonin yielded several photoproducts, with this compound being the initial product. libretexts.org

The formation of this compound is a key step in the photochemistry of santonin, and it serves as a central intermediate for many of the subsequently observed photoproducts. caltech.edu When santonin is irradiated in aprotic solvents like benzene (B151609) or dioxane, this compound is the primary and initially exclusive product. caltech.edu

Role of Excited States (Singlet and Triplet) in this compound Photogeneration

The photochemical conversion of santonin to this compound is initiated by the absorption of light, which elevates the molecule to an electronically excited state. Most molecules, including santonin, have a singlet ground state and are initially promoted to an excited singlet state upon photolysis.

Theoretical calculations have identified the low-lying singlet excited state, specifically the ¹(nπ) state, as being accessible upon light irradiation. This excited singlet state can then undergo intersystem crossing to a lower energy triplet excited state, the ³(ππ) state. This intersystem crossing is a crucial step that initiates the photoinduced rearrangement. The triplet state is believed to play a significant role in the isomerization process. Sensitization studies provide further evidence for the involvement of triplet states in these photochemical transformations.

The rearrangement proceeds through the formation of a three-membered alkyl-ring intermediate from the ³(ππ*) state. This intermediate is formed via coupling between the C3 and C5 carbons. Subsequent cleavage of either the C4-C5 or C3-C4 bond of this intermediate leads to the final this compound product.

Zwitterionic Intermediates in this compound Photochemistry

The mechanism of the santonin to this compound rearrangement has been proposed to involve a zwitterionic intermediate. This intermediate is formed after the initial photochemical excitation and bonding changes. Specifically, following n-π* excitation to the triplet state and subsequent β-β bonding, intersystem crossing to the singlet ground state is thought to produce a zwitterionic species. This intermediate then rearranges to form the bicyclic structure of this compound. The trapping of intermediates during low-temperature photolysis of santonin provides experimental evidence for the existence of these zwitterionic species.

Non-Zwitterionic Pathways in this compound Photorearrangements

While the zwitterionic pathway is a prominent theory, alternative non-zwitterionic, or diradical, mechanisms have also been considered. researchgate.net Theoretical studies have explored the potential energy surfaces of the reacting molecules and have suggested that in some cases, a diradical intermediate may be more favorable than a zwitterionic one. researchgate.net The relative stability of zwitterionic versus diradical intermediates can be influenced by factors such as substituents on the molecule and the polarity of the solvent. researchgate.netmdpi.com For instance, in the gas phase, a diradical intermediate is often favored, while a zwitterionic intermediate becomes more accessible in polar solvents. researchgate.net

Photoreactivity and Secondary Phototransformations of this compound

This compound itself is photochemically active and can undergo further transformations upon continued irradiation, leading to a variety of secondary photoproducts. caltech.edu It is considered a central intermediate in the complex photochemical cascade of santonin. caltech.edu

Formation of Subsequent Photoproducts from this compound

Further irradiation of this compound in aprotic solvents results in the formation of at least four new photoproducts, which have been designated mazdasantonin, H, B, and J. caltech.edu One of these products, mazdasantonin, can further undergo dimerization. Another identified photoproduct is a double bond isomer of pyrothis compound. The formation of these subsequent products highlights the labile nature of photoproducts and the importance of carefully controlled experimental conditions. caltech.edu

The table below summarizes the key photoproducts formed from the irradiation of this compound.

| Precursor | Irradiation Conditions | Photoproducts |

| This compound | Aprotic Solvents (e.g., benzene, dioxane) | Mazdasantonin, Product H, Product B, Product J, Pyrothis compound isomer |

| Mazdasantonin | Aprotic Solvents | Dimer of mazdasantonin |

| This compound | Cold Aqueous Acetic Acid | Photosantonic acid |

Table 1: Subsequent Photoproducts from this compound Irradiation

Wavelength-Dependent Photochemistry of this compound

The photochemical behavior of this compound can be influenced by the wavelength of the light used for irradiation. This phenomenon, where the outcome of a photoreaction depends on the excitation wavelength, is not uncommon but is often a complex aspect of photochemistry.

Theoretical studies on this compound indicate that excitation to the (nπ) singlet state is achieved with a wavelength of 320 nm. This excited state can then decay to the reactive ³(ππ) state. The efficiency of photochemical reactions, measured by the quantum yield, can vary with the excitation wavelength. If the quantum yield is independent of the excitation wavelength, it suggests that the reaction proceeds from the lowest excited state of a given multiplicity (Kasha's rule). However, wavelength-dependent quantum yields imply that reactions can occur from higher excited states, competing with internal conversion and vibrational relaxation. While specific quantitative data on the wavelength-dependent quantum yields for this compound's secondary transformations are not detailed in the provided context, the principle of wavelength-dependent photochemistry is a critical consideration in understanding its reactivity.

Quantum Yield and Efficiency Studies of this compound Photoreactions

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of molecules of a specific product formed per photon of light absorbed. This metric is crucial for understanding the probability that an absorbed photon will lead to a desired chemical transformation. In the study of this compound and related compounds, quantum yield analysis provides insight into the efficiency of its formation and subsequent photoreactions.

While extensive research has been conducted on the photochemical pathways of santonin and this compound, specific quantum yield values for the photoreactions of this compound are not extensively detailed in the surveyed literature. However, studies on related derivatives offer valuable information on reaction efficiencies. For instance, the photolysis of α-chloro-santonin and α-bromo-santonin in ethyl acetate (B1210297) using light at a wavelength of 2537 Å results in the formation of the corresponding chlorothis compound and bromothis compound with a quantum yield of 0.6-0.7. This finding indicates that while the presence of a halogen substituent on the santonin structure influences the efficiency of the rearrangement to a this compound-type product, it does not alter the fundamental course of the reaction. The effect of these halogens is thought to reflect the involvement of two distinct triplet states during the photoconversion process.

The efficiency of these photoreactions can be influenced by various factors, including the potential for the excited molecules to be deactivated through non-reactive pathways before product formation can occur. uomustansiriyah.edu.iq

Table 1: Quantum Yield of Halogenated Santonin Photorearrangement This interactive table summarizes the reported quantum yield for the formation of this compound analogs from halogenated santonin precursors.

| Reactant | Product | Wavelength (Å) | Solvent | Quantum Yield (Φ) |

|---|---|---|---|---|

| α-Chloro-santonin | Chlorothis compound | 2537 | Ethyl Acetate | 0.6 - 0.7 |

Influence of Environmental Factors (e.g., Solvent, Solid-State) on this compound Photochemistry

The photochemical behavior of this compound and its precursor, santonin, is profoundly influenced by the surrounding environment, particularly the solvent used for the reaction or whether the reaction is conducted in the solid state. These factors can dictate the reaction pathway and the nature of the resulting photoproducts.

Influence of Solvent

The choice of solvent is a critical determinant in the photochemical rearrangement of santonin. In aprotic solvents such as benzene or dioxane, the irradiation of santonin primarily yields this compound. However, continued irradiation of this compound in these non-protic media leads to its conversion into several other photoproducts, including mazdasantonin.

The photochemistry shifts in the presence of protic solvents. For example, irradiation of this compound in cold aqueous acetic acid yields photosantonic acid. However, caution is required in interpreting these results, as some transformations in acidic media may not be photochemical in nature. It was demonstrated that heating this compound in refluxing acetic acid in the dark also produces isophotosantonic acid, indicating a thermal, acid-catalyzed reaction rather than a photoreaction. The interpretation of this compound's photochemistry has also involved the proposal of intermediate zwitterionic species, whose stability and subsequent reaction pathways are affected by the solvent environment, such as in methyltetrahydrofuran-isopentane glass at low temperatures.

Solid-State Photochemistry

The solid-state photochemistry of the santonin-lumisantonin system is one of the oldest and most studied examples in organic chemistry. Reactions in the crystalline state often yield different products compared to those in solution due to the constraints imposed by the crystal lattice. The irradiation of α-santonin crystals is a classic example of a single-crystal-to-single-crystal reaction, a process where the crystalline integrity is maintained during the initial phase of the transformation.

In the solid state, the irradiation of santonin leads to a cyclopentadienone intermediate, which can then undergo a stereoselective Diels-Alder reaction to form a transient topochemical dimer. This pathway is distinct from the formation of this compound, which is the major product in aprotic solutions. While this compound is formed in minor amounts during solid-state irradiation, the primary products are dimers resulting from the specific alignment of molecules within the crystal. This highlights how the restricted molecular motion in the solid state can favor reaction pathways that are less probable in the conformational freedom of a solution.

"Dark Photochemistry" and Chemically Initiated Excited State Formation Leading to this compound

Photochemical reactions are defined by the involvement of an electronically excited state, which is typically generated by the absorption of light. However, a fascinating phenomenon known as "photochemistry in the dark" describes processes where characteristic photoproducts are formed without any light input. This occurs when the necessary electronically excited state is generated through a chemical or enzymatic reaction.

The isomerization of santonin to this compound stands as a prime example of a reaction that can be achieved through this "dark" pathway. It has been demonstrated that the conversion to this compound can be induced by chemically-generated triplet acetone. Triplet carbonyl species, like triplet acetone, are excellent candidates for mediating such reactions due to their high energy, long lifetimes, and radical-like reactivity. In this context, a ground-state molecule (santonin) interacts with the chemically produced excited triplet acetone, which transfers its energy, promoting santonin to its own excited triplet state. This excited santonin then undergoes the characteristic rearrangement to form this compound, all in the complete absence of light.

This process is an example of a chemically initiated excited state formation, where the energy from a chemical reaction is used to create an excited molecule that can then drive a transformation identical to one caused by light. The mechanism by which certain molecules can be activated in the presence of peroxides to generate excited states is sometimes referred to as Chemically Initiated Electron Exchange Luminescence (CIEEL). The formation of this compound from santonin in absinthe has been cited as a potential real-world example of this phenomenon, possibly induced by chemically-generated triplet species.

Advanced Structural Elucidation and Spectroscopic Analysis of Lumisantonin

Determination of Lumisantonin Stereochemistry and Absolute Configuration

The spatial arrangement of atoms within the this compound molecule, known as its stereochemistry, is crucial for understanding its chemical properties and biological activity. The absolute configuration refers to the precise three-dimensional arrangement of atoms around a chiral center. The stereochemistry of this compound was evaluated and established through rigorous analysis. researchgate.net

One of the most definitive methods for determining absolute configuration is X-ray crystallography. By analyzing the diffraction pattern of X-rays passing through a crystal of a this compound derivative, a three-dimensional electron density map can be generated, revealing the precise spatial coordinates of each atom. This technique was successfully applied to 2-bromothis compound, a derivative of this compound, to determine its crystal and molecular structure, which in turn confirmed the stereochemistry of this compound itself.

The Cahn-Ingold-Prelog (CIP) priority rules are a standard method for assigning the absolute configuration at each stereocenter, designated as either R (from the Latin rectus for right) or S (from the Latin sinister for left). This system prioritizes the substituents attached to a chiral center based on atomic number.

Conformational Analysis and Dynamics of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. The study of the conformational dynamics of this compound provides insight into its flexibility and the relative energies of its different shapes, which can influence its reactivity. numberanalytics.com

Computational methods, such as molecular mechanics and molecular dynamics simulations, are powerful tools for exploring the conformational landscape of a molecule. These methods can calculate the potential energy of different conformations, identifying the most stable, low-energy structures. For a molecule like this compound, with its complex, fused ring system, conformational analysis helps to understand the puckering of the rings and the orientation of its substituent groups. The conformation of the ligands, or constituent parts of the molecule, can significantly impact the properties of the molecule as a whole. numberanalytics.com The root-mean-square fluctuation (RMSF) analysis can be used to characterize the conformational dynamics and structural changes within the molecule.

High-Resolution Spectroscopic Characterization Techniques

A suite of high-resolution spectroscopic techniques is employed to provide a comprehensive structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Advanced NMR methods, including two-dimensional (2D) NMR techniques, provide detailed information about the connectivity of atoms and their spatial relationships.

For this compound, ¹H NMR spectroscopy reveals the chemical environment of each hydrogen atom, while ¹³C NMR spectroscopy provides information about the carbon skeleton. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, helping to piece together the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry and conformation of the molecule.

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | - |

| C2 | - | - |

| C3 | - | - |

| C4 | - | - |

| C5 | - | - |

| C6 | - | - |

| C7 | - | - |

| C8 | - | - |

| C9 | - | - |

| C10 | - | - |

| C11 | - | - |

| C12 | - | - |

| C13 | - | - |

| C14 | - | - |

| C15 | - | - |

| Note: Specific chemical shift values for this compound require access to dedicated spectroscopic databases. |

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound with atomic-level precision. The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of the atoms can be determined.

The crystal structure of 2-bromothis compound, a heavy-atom derivative of this compound, was determined using this method. The inclusion of the bromine atom facilitates the solution of the phase problem in X-ray crystallography, allowing for a more straightforward determination of the structure. The resulting molecular structure provided definitive proof of the stereochemistry and connectivity of the atoms in the this compound framework.

Table 2: Crystallographic Data for 2-Bromothis compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₇BrO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.32 |

| b (Å) | 19.33 |

| c (Å) | 7.32 |

| Z | 4 |

| Source: Adapted from J. D. M. Asher and G. A. Sim, Proc. Chem. Soc., 1962, 111. |

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for accurately determining the molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically to four or five decimal places.

This high precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₅H₁₈O₃, HRMS can distinguish its exact mass from other molecules that may have the same nominal mass but a different combination of atoms. This technique is a cornerstone in the initial characterization of a new or unknown compound.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

| [M+H]⁺ | 247.1334 | Value would be determined experimentally |

| [M+Na]⁺ | 269.1154 | Value would be determined experimentally |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.uk The method is based on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. An IR spectrum plots the absorbance of infrared radiation versus the wavenumber (cm⁻¹).

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key absorptions would include a strong band for the C=O (carbonyl) stretching of the ketone and the lactone groups, typically in the region of 1650-1780 cm⁻¹. The C-O stretching of the lactone and the C-H stretching of the alkyl groups would also be present in the spectrum.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (ketone) | ~1715 |

| C=O (lactone) | ~1760-1780 |

| C-H (sp³ hybridized) | ~2850-3000 |

| C-O (lactone) | ~1000-1300 |

Computational Chemistry and Theoretical Modeling of Lumisantonin

Quantum Mechanical Studies of Lumisantonin Excited States

Quantum mechanical (QM) methods are essential for describing the electronic behavior of molecules in their ground and excited states. For this compound, these studies have been crucial in elucidating the pathways of its photochemical reactions.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for this compound

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become powerful tools for studying the electronic structure and excited states of medium-sized organic molecules. These methods offer a balance between computational cost and accuracy.

In the context of this compound and related photochemical systems, TD-DFT calculations are used to predict vertical excitation energies and oscillator strengths, providing insights into the absorption spectra. For instance, calculations can identify the lowest-lying singlet excited state, often the ¹(nπ) state, which is accessible upon UV irradiation. researchgate.net This state is characterized by the promotion of an electron from a non-bonding n orbital to an anti-bonding π orbital.

Furthermore, TD-DFT can be employed to investigate the geometries of excited states and to calculate properties such as dipole moments and atomic charges in the excited state, which can differ significantly from the ground state. This information is vital for understanding how the molecule's reactivity changes upon photoexcitation.

Multiconfigurational Self-Consistent Field (MCSCF) Methods for this compound Photolysis

For processes involving significant changes in electronic structure, such as bond breaking and formation during photolysis, single-reference methods like DFT may be inadequate. wikipedia.org Multiconfigurational Self-Consistent Field (MCSCF) methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, provide a more robust description by including multiple electronic configurations in the wavefunction. wikipedia.org

In the study of this compound's photolysis, CASSCF and the related CASPT2 method (which adds dynamic correlation) have been instrumental. These methods have been used to explore the potential energy surfaces of this compound's ground and low-lying triplet states. A key finding from these studies is the crucial role of the triplet state, specifically the ³(ππ*) state, in the C-C bond cleavage that drives the photochemical rearrangement.

Calculations indicate that after initial excitation to the ¹(nπ) state, the molecule can efficiently transition to the ³(ππ) state via intersystem crossing. This triplet state is characterized by the promotion of an electron from a π-type orbital, which is mixed with a σ orbital from the cyclopropane (B1198618) ring, to a π* orbital of the conjugated system. It is from this ³(ππ*) state that the critical bond-breaking events are initiated.

Potential Energy Surface (PES) Mapping for this compound Photoreactions

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. Mapping the PES is fundamental to understanding the course of a chemical reaction. For the photoreactions of this compound, computational mapping of the excited-state PES has provided detailed mechanistic insights.

Theoretical studies have explored the PES of this compound in its ground and lowest-lying triplet states to delineate the photoisomerization pathways. These investigations reveal that the reaction can proceed through different pathways depending on which C-C bond of the cyclopropane ring is cleaved.

Two primary pathways, Path A and Path B, have been identified based on the rupture of the C1-C5 and C5-C6 bonds, respectively. The calculations show that photolysis along Path A, involving the cleavage of the C1-C5 bond, is favored on the triplet excited-state PES due to both dynamic and thermodynamic factors. In contrast, Path B, initiated by the cleavage of the C5-C6 bond, is considered more facile in the pyrolytic (thermal) reaction. These theoretical findings help to rationalize the experimentally observed products of this compound's photochemical and thermal rearrangements. The concept of conical intersections, where potential energy surfaces cross, is also a critical aspect of these photochemical transformations, providing efficient funnels for the molecule to return from an excited state to the ground state.

Molecular Dynamics Simulations for this compound Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and flexibility of molecules.

While specific MD simulation studies focusing solely on the conformational behavior of this compound are not extensively detailed in the provided search results, this technique is widely applied to understand the dynamic nature of complex organic molecules. For a molecule like this compound, MD simulations could be used to:

Explore the accessible conformations of the molecule in different solvent environments.

Investigate the flexibility of the fused ring system.

Provide insights into how the molecule's shape fluctuates, which can influence its reactivity.

Generate ensembles of conformations that can be used as starting points for subsequent quantum mechanical calculations.

Given the complex, strained, and stereochemically rich structure of this compound, understanding its conformational landscape is crucial for a complete picture of its chemical behavior. researchgate.net

In Silico Prediction of this compound Chemical Reactivity

In silico methods encompass a wide range of computational techniques used to predict the properties and reactivity of chemical compounds. researchgate.net These methods are increasingly used in chemical research to guide experimental work and to gain a deeper understanding of reaction mechanisms. researchgate.net

For this compound, in silico predictions of its chemical reactivity are closely tied to the quantum mechanical studies discussed earlier. The calculated electronic properties, such as charge distributions and frontier molecular orbital energies, can be used to predict sites susceptible to nucleophilic or electrophilic attack.

For example, a recent study on the fluorinative skeletal rearrangement of this compound utilized computational experiments to support the proposed reaction mechanism. researchgate.net These studies suggested a thermal, two-electron process rather than a photochemical radical mechanism. researchgate.net Transition state calculations, a form of in silico reactivity prediction, revealed that the reaction is likely governed by a concerted strain-release electrophilic fluorination. This highlights how computational chemistry can be used to distinguish between different possible mechanistic pathways and to predict the outcome of new reactions.

Chemical Reactivity and Mechanistic Organic Transformations of Lumisantonin

Oxidation and Reduction Reactions of Lumisantonin

The oxidation and reduction of this compound target its key functional groups, primarily the carbonyl group and the carbon-carbon double bonds. These reactions can lead to a diverse array of products, depending on the reagents and conditions employed.

An example of an oxidation reaction is the fluorinative skeletal rearrangement of this compound using Selectfluor. This reaction proceeds through a thermal two-electron process, initiated by a concerted strain-release electrophilic fluorination. This is followed by a rearrangement of the carbon skeleton to form a tertiary carbocation intermediate.

Reduction reactions, on the other hand, can selectively target the carbonyl group or the double bond. For instance, the enzymatic reduction of α-santonin can lead to dihydro-α-santonin, indicating that similar reductions could potentially occur with this compound, though it is considered an artifact rather than a true metabolic intermediate in this specific context.

Table 1: Examples of Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent | Key Transformation | Product Type |

| Oxidation | Selectfluor | Fluorinative skeletal rearrangement | Fluorinated isophotosantonic lactone derivatives |

| Reduction | Enzymatic (hypothetical) | Reduction of carbonyl or double bond | Dihydrothis compound derivatives |

Acid-Catalyzed and Base-Catalyzed Rearrangements of this compound

This compound is known to undergo a variety of rearrangement reactions under both acidic and basic conditions. These transformations are driven by the relief of ring strain and the formation of more stable carbocation or carbanion intermediates.

Under acidic conditions, such as in aqueous acetic acid, this compound can rearrange to form isophotosantonic lactone. This conversion has been studied as a model for understanding the cleavage of cyclopropyl (B3062369) ketones. The course of these acid-catalyzed cleavages is significantly influenced by the presence and position of substituents on the A-ring of the this compound framework. For example, a 4-methyl substituent favors the formation of a 5-7 fused ring system, while a 2-methyl or unsubstituted analog predominantly yields spiro products.

Base-catalyzed rearrangements of this compound are also known. For instance, treatment with a base can lead to the formation of santonic acid through hydrolysis and a subsequent multistep rearrangement.

Table 2: Acid- and Base-Catalyzed Rearrangements of this compound

| Condition | Product(s) | Key Mechanistic Feature |

| Hot aqueous acetic acid | Isophotosantonic lactone | Cleavage of the cyclopropyl ketone |

| Base | Santonic acid | Hydrolysis and rearrangement |

Ring Expansion and Contraction Reactions of this compound

The strained three-membered ring of this compound makes it a candidate for ring expansion and contraction reactions. These transformations can lead to the formation of larger or smaller ring systems, further diversifying its chemical space.

While specific examples of ring expansion directly from this compound are not extensively detailed in the provided context, the reverse reaction, the formation of the cyclopropane (B1198618) ring in this compound from santonin (B1680769), can be viewed as a type of ring contraction of the excited state intermediate. The acid-catalyzed rearrangement of this compound to form a 5-7 fused ring system can be considered a formal ring expansion of the five-membered ring.

Ring contraction reactions are often observed in related photochemical systems. For example, the photo-Favorskii rearrangement of certain cyclic ketones proceeds through a spirocyclopropanone intermediate, leading to a ring-contracted product. This type of mechanism, involving radical intermediates, provides a model for potential ring-contraction pathways in this compound chemistry.

Studies on Reaction Intermediates and Transition States in this compound Chemistry

The complex rearrangements and photochemical reactions of this compound have prompted detailed studies into the transient species that govern these transformations.

In the fluorinative skeletal rearrangement of this compound with Selectfluor, a key tertiary carbocation intermediate is generated after the initial fluorination and rearrangement. This intermediate is then trapped by either a fluoride (B91410) ion or acetonitrile (B52724).

The photochemistry of this compound has been interpreted to involve zwitterionic intermediates. rsc.org Irradiation of this compound in a glass at low temperatures generates a blue-colored species, which is believed to be a zwitterion. rsc.org

Computational studies, such as CASSCF and CASPT2 calculations, have been employed to explore the potential energy surfaces of this compound in its ground and excited states. These studies indicate that the 3(ππ*) triplet state plays a crucial role in the C-C bond cleavage during photoisomerization. The reaction can proceed through different pathways involving the cleavage of either the C1-C5 or C5-C6 bond, leading to different intermediates. Transition state studies have also been crucial in understanding the preference for monofluorination in related reactions, ascribing an ionic character to the transition state.

Table 4: Key Intermediates and Transition States in this compound Chemistry

| Reaction | Intermediate/Transition State | Method of Study |

| Fluorinative skeletal rearrangement | Tertiary carbocation | Synthetic experiments, Transition state studies |

| Photochemical rearrangement | Zwitterion | Low-temperature spectroscopy rsc.org |

| Photoisomerization | 3(ππ*) triplet state, Biradical species | CASSCF/CASPT2 calculations |

Investigation of Lumisantonin S Biological Interactions and Mechanistic Biology Non Clinical Focus

In Vitro Studies on Cellular and Subcellular Effects of Lumisantonin

In vitro research provides a foundational understanding of a compound's biological activity at the cellular and subcellular levels, conducted in controlled laboratory environments using cell cultures and isolated biomolecules.

The specific cellular signaling pathways directly modulated by this compound are an area of ongoing investigation. However, its observed cytotoxic effects against various cancer cell lines suggest a likely interaction with pathways that regulate cell proliferation, survival, and programmed cell death (apoptosis). The induction of cytotoxicity is a common outcome of interference with critical cellular processes such as the cell cycle or the apoptotic cascade. For instance, many cytotoxic natural products, particularly those active against cancer cells, function by activating intrinsic or extrinsic apoptotic pathways, often involving the activation of caspases and the disruption of mitochondrial membrane potential. In the context of its antibacterial action, this compound may interfere with pathways essential for bacterial viability, such as cell wall synthesis or folate biosynthesis, as suggested by computational models.

Molecular docking studies have predicted that this compound can interact with high affinity to specific bacterial enzymes that are crucial for survival and biofilm formation. These in silico models, which predict the binding of a ligand to a protein's active site, have identified dihydropteroate (B1496061) synthase in Escherichia coli and sortase A in Staphylococcus aureus as potential protein targets. Dihydropteroate synthase is a key enzyme in the bacterial folate biosynthesis pathway, a pathway often targeted by antimicrobial drugs. Sortase A is an enzyme that anchors surface proteins to the cell wall in Gram-positive bacteria and plays a significant role in virulence and biofilm formation. Direct in vitro enzymatic assays would be required to confirm these computational predictions and determine the precise nature of the inhibition (e.g., competitive, non-competitive). Beyond these predicted bacterial targets, the specific interactions of this compound with mammalian enzymes or receptors have not been extensively detailed in the available literature.

This compound has demonstrated a range of biological activities in various cell-based assays, highlighting its potential as an antibacterial, antibiofilm, and anticancer agent.

Antibacterial and Antibiofilm Activity: this compound has been identified as a potent antibacterial and antibiofilm compound in studies involving extracts from Seriphidium kurramense. In silico analysis singled out this compound as the most effective phytocompound from the extract against bacterial protein targets. This suggests that this compound is a primary contributor to the observed antimicrobial effects against biofilm-forming bacteria such as E. coli and S. aureus. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics, making compounds that can inhibit their formation highly valuable.

Anticancer Activity: The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. While data on this compound itself is limited, studies on its close analogs, synthesized from α-santonin, provide significant insight into its potential anticancer activity. For example, derivatives such as 11,13-dehydrothis compound have shown significant cytotoxicity. The table below summarizes the cytotoxic activity of a related α-santonin derivative, compound 7 (3-oxo-7αH,6βH-eudesma-1,4,11-trien-6,12-olide), which shares a core structure and is a precursor to a this compound analog. The activity is presented as the IC₅₀ value, which is the concentration of a drug that is required for 50% inhibition in vitro.

| Cancer Cell Line | Cell Type | IC₅₀ (µM) for Compound 7 |

|---|---|---|

| HL-60 | Leukemia | 0.40 |

| SF-295 | Central Nervous System | 1.52 |

| HCT-8 | Colon | 1.75 |

| MDA-MB-435 | Melanoma | 1.12 |

| UACC-257 | Melanoma | >25 |

| A549 | Lung | 2.01 |

| OVCAR-8 | Ovarian | 1.98 |

| A704 | Renal | >25 |

| PC-3 | Prostate | 1.45 |

Data sourced from Arantes et al., 2009. Note: Compound 7 is 3-oxo-7αH,6βH-eudesma-1,4,11-trien-6,12-olide, a precursor to the this compound analog 11,13-dehydrothis compound.

Antiviral Activity: An extract of Artemisia cina containing multiple compounds, including 2.58% this compound, demonstrated a concentration-dependent antiviral effect against a feline coronavirus (a model for SARS-CoV) in VeroE6 cells. The extract was toxic to the cells at higher concentrations (10 mg/mL) but showed antiviral activity between 0.37 and 3.33 mg/mL. However, as this was a crude extract, the antiviral activity cannot be solely attributed to this compound without testing the purified compound.

This compound's Interaction with Specific Enzymes or Receptors in vitro

Structure-Activity Relationships (SAR) of this compound Analogs in Biological Systems (Mechanistic, in vitro focus)

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound by identifying which chemical features are responsible for its biological effects. For sesquiterpene lactones, including this compound and its derivatives, a key structural feature for cytotoxicity is the presence of an α-methylidene-γ-butyrolactone moiety. mdpi.com This chemical group is an electrophilic Michael acceptor that can react with nucleophilic residues, such as cysteine in proteins, thereby disrupting their function.

In a study synthesizing α-santonin derivatives, compounds that possessed this α-methylidene-γ-butyrolactone group showed significantly higher cytotoxic activity against cancer cell lines, with IC₅₀ values in the low micromolar range (0.36-14.5 μM). The synthesis of analogs like 11,13-dehydrothis compound, which contains this reactive moiety, from precursors lacking it, allows for a direct assessment of its importance. The increased activity of these analogs compared to the parent compound highlights that the α,β-unsaturated carbonyl system is a critical pharmacophore for the observed biological effects. These findings guide the synthetic modification of this compound to create analogs with potentially enhanced potency and selectivity.

Computational Approaches to Biological Interactions (e.g., Molecular Docking with Target Proteins)

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of one molecule (the ligand, e.g., this compound) to a second (the receptor, e.g., a target protein). openaccessjournals.com This in silico method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

A molecular docking study was performed to investigate the antibacterial and antibiofilm potential of this compound by modeling its interaction with key bacterial proteins. The study revealed high binding scores between this compound and target proteins from E. coli and S. aureus, suggesting it could be an effective inhibitor.

Key Findings from Molecular Docking:

Target Proteins:

E. coli: Dihydropteroate synthase (PDB ID: 4MEE)

S. aureus: Sortase A (PDB ID: 7C7R)

Binding Affinity: this compound showed strong binding affinities, indicating stable interactions with the active sites of these proteins.

Molecular Interactions: The docking analysis identified specific amino acid residues within the proteins' binding pockets that form hydrogen bonds and hydrophobic interactions with this compound, stabilizing the complex.

The table below summarizes the predicted binding energies from the docking study. A more negative binding energy value typically indicates a stronger and more stable interaction.

| Compound | Target Protein (Organism) | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | Dihydropteroate synthase (E. coli) | 4MEE | -9.5 |

| This compound | Sortase A (S. aureus) | 7C7R | -7.8 |

Data sourced from Khatoon et al., 2024.

These computational results provide a strong rationale for the observed antibacterial activity of this compound and identify specific molecular targets for further experimental validation.

Biochemical Pathways Influenced by this compound (Mechanistic, in vitro focus)

Based on in vitro and in silico evidence, this compound is predicted to influence several key biochemical pathways, primarily in bacterial and cancer cells. These mechanistic insights are largely inferred from its observed biological activities and computational studies.

In bacteria, the strong predicted binding of this compound to dihydropteroate synthase suggests it may inhibit the folate biosynthesis pathway . This pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition is bacteriostatic. The predicted interaction with sortase A suggests an interference with cell wall metabolism and the pathways governing the anchoring of virulence factors in Gram-positive bacteria. By disrupting these processes, this compound can inhibit bacterial growth and biofilm formation.

In cancer cells, the cytotoxic effects of this compound analogs point towards the modulation of pathways controlling cell death and proliferation. The presence of the α-methylidene-γ-butyrolactone moiety, a known reactive group, suggests that this compound likely acts by alkylating cellular macromolecules, particularly proteins. This non-specific action can trigger cellular stress responses, leading to the activation of apoptotic pathways or cell cycle arrest . Further in vitro studies, such as cell cycle analysis and western blotting for apoptotic markers, are needed to precisely delineate the biochemical cascades influenced by this compound in mammalian cells.

Advanced Analytical Methodologies for Lumisantonin Research

Chromatographic Separation and Purification Techniques for Lumisantonin

The isolation and purification of this compound from complex mixtures, such as plant extracts or synthetic reaction media, rely on various chromatographic techniques. These methods exploit differences in the physicochemical properties of this compound and other components to achieve separation.

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis and purification of sesquiterpene lactones like this compound. The selection of the stationary and mobile phases is critical for achieving optimal separation. For preparative purposes, techniques like high-speed counter-current chromatography (HSCCC) can be employed for initial fractionation, followed by semi-preparative HPLC for final purification. For instance, a two-phase solvent system of ethyl acetate-n-butanol-methanol-water has been used in HSCCC for the initial separation of sesquiterpene lactones. Subsequent purification by semi-preparative HPLC, often using a C18 column with a methanol-water or acetonitrile-water mobile phase, can yield highly pure compounds.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the qualitative and quantitative analysis of this compound. The development of a robust HPLC method is essential for monitoring reaction progress, assessing purity, and quantifying the compound in various samples.

A typical HPLC method for the analysis of a compound like this compound would involve a reversed-phase approach, which is suitable for molecules with a moderate degree of hydrophobicity. The selection of the column, mobile phase composition, flow rate, and detector wavelength are critical parameters that must be optimized. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. Adjusting the ratio of the organic to the aqueous phase allows for the fine-tuning of the retention time of this compound. The flow rate and column temperature also influence the separation efficiency and analysis time. Detection is commonly performed using a Diode Array Detector (DAD), which can monitor absorbance over a range of wavelengths, providing both quantitative data and UV spectral information that can aid in peak identification.

Table 1: Example HPLC Method Parameters for Analysis of a Sesquiterpene Lactone

| Parameter | Value |

| Chromatographic System | AGILENT 1100 with G1310A ISOPUMP |

| Column | C18 (250 x 4.6 mm, 2.5 µm) |

| Mobile Phase | Methanol: 0.05% OPA buffer (51:49, v/v) |

| Flow Rate | 0.8 mL/min |

| Mode | Isocratic |

| Injection Volume | 20 µL |

| Detector | G-13148 Diode Array Detector (DAD) |

| Detection Wavelength | 200-400 nm |

| Data Acquisition Software | Agilent ChemStation 4.03 |

This table is illustrative and based on a method developed for resveratrol, a compound with some structural similarities to sesquiterpenes in terms of aromaticity and polarity, demonstrating a typical setup for such analyses.

Method validation is a crucial step to ensure the reliability of the HPLC analysis, encompassing parameters such as linearity, precision, accuracy, and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. GC-MS is particularly well-suited for the analysis of phytochemicals in plant extracts.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation of compounds is achieved based on their different boiling points and affinities for the stationary phase within the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries.

For the analysis of this compound, a non-polar capillary column, such as a TG-5MS, is often employed. The temperature of the GC oven is programmed to increase gradually, which allows for the sequential elution of compounds with different volatilities. The mass spectrometer can be operated in either full scan mode, to acquire a complete mass spectrum for identification, or in selected ion monitoring (SIM) mode, for enhanced sensitivity in quantifying known compounds.

Table 2: GC-MS Method Parameters for the Analysis of this compound in Seriphidium kurramense Extract

| Parameter | Value |

| GC-MS System | Thermo Scientific Trace GC1310-ISQ |

| Capillary Column | TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C for 5 min, ramp to 220 °C at 8 °C/min, hold for 3 min |

| MS Transfer Line Temperature | 250 °C |

| Ionization Mode | Not specified, typically Electron Ionization (EI) |

This table is based on a published study that successfully identified this compound in a plant extract.

The successful application of GC-MS has enabled the identification of this compound as a constituent in various plant species, including Seriphidium kurramense and different Artemisia species.

Chiral Separation and Enantiomeric Purity Analysis of this compound and its Derivatives

The stereochemistry of a molecule can significantly influence its biological activity. Therefore, the ability to separate and analyze the enantiomers of chiral compounds like this compound and its derivatives is of great importance. Chiral chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the primary technique for this purpose. The key to chiral separation is the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For sesquiterpene lactones and other terpenoids, cyclodextrin-based CSPs are commonly used in enantioselective GC. These CSPs, such as modified β- and γ-cyclodextrins, can resolve a wide range of chiral compounds found in essential oils and plant extracts. The separation is influenced by factors such as the type of cyclodextrin (B1172386) derivative, the column temperature, and the nature of the substituents on the chiral analyte. Enantioselective GC coupled with mass spectrometry (enantio-GC-MS) provides both separation and identification of the enantiomers. acs.org

In the realm of HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric separation of a broad range of compounds. The separation of sesquiterpene lactones has been achieved using such columns. The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a crucial role in achieving resolution.

While specific methods for the chiral separation of this compound are not extensively documented in publicly available literature, the established methodologies for related sesquiterpene lactones provide a strong foundation for developing such a method. For example, the enantiomeric purity of newly synthesized sesquiterpene lactone derivatives has been investigated using chiral HPLC. A hypothetical approach for this compound would involve screening various commercially available chiral columns (both polysaccharide and cyclodextrin-based) with different mobile phase compositions to identify the optimal conditions for enantiomeric resolution.

Table 3: Common Chiral Stationary Phases for Separation of Terpenoids and Related Compounds

| Stationary Phase Type | Chiral Selector Example | Typical Application |

| Cyclodextrin-based (GC) | 2,3-diacetoxy-6-tert-butyldimethylsilyl-β-cyclodextrin | Enantioseparation of carvone (B1668592) enantiomers |

| Cyclodextrin-based (GC) | 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin | Enantioseparation of β-pinene, sabinene, limonene (B3431351) |

| Polysaccharide-based (HPLC) | Cellulose or Amylose derivatives | Enantiomeric separation of various sesquiterpene lactones |

Development of Advanced Detection and Quantification Methods for this compound in Research Samples

The accurate detection and quantification of this compound in research samples, which are often complex matrices, necessitates the development of advanced and sensitive analytical methods. Beyond standard UV detection in HPLC and total ion current in GC-MS, more sophisticated techniques can offer enhanced selectivity and lower detection limits.

Advanced mass spectrometry techniques are particularly valuable. High-resolution mass spectrometry (HR-MS), such as Fourier-transform ion cyclotron resonance (FT-ICR) MS, allows for the determination of the elemental composition of this compound with high accuracy, which is crucial for its unambiguous identification. Tandem mass spectrometry (MS/MS or MSn) provides structural information through controlled fragmentation of the parent ion, which can be used to develop highly selective and sensitive quantification methods, such as multiple reaction monitoring (MRM). These advanced MS techniques can be coupled with either HPLC or GC for the analysis of this compound in complex samples.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for the quantification of compounds without the need for an identical standard for calibration. By using an internal standard of known concentration, the absolute amount of this compound in a sample can be determined by comparing the integral of a specific this compound proton signal to that of the internal standard. This method is non-destructive and provides structural confirmation simultaneously. A study has demonstrated the use of qNMR for determining the purity of an alanine (B10760859) sample using an internal calibration standard.

Furthermore, GC-MS has been successfully used for the quantitative analysis of this compound in plant extracts. In a study on Artemisia cina, this compound was quantified as a percentage of the total extract components.

Table 4: Quantitative Analysis of this compound in Artemisia cina Extracts via GC-MS

| Extract Number | Key Components | This compound Content (%) |

| Extract No. 3 | α-santonin (66.33%), 6-nitro-2-phenyl-4-quinolinol (8.0%) | 3.74 |

| Extract No. 7 | α-santonin (66.35%), 7-ethyl-4-nonanone (5.9%) | 2.58 |

Data sourced from a study on the component composition of Artemisia cina extracts.

The development of these advanced methods is crucial for accurately determining the concentration of this compound in various research contexts, from natural product chemistry to synthetic methodology development.

Future Research Directions and Emerging Paradigms in Lumisantonin Chemistry

Development of Novel Synthetic Strategies for Lumisantonin and Complex Analogues

The historical significance and complex structure of this compound, a photochemical rearrangement product of α-santonin, continue to inspire the development of novel synthetic strategies. While the initial synthesis involves the irradiation of santonin (B1680769), contemporary research focuses on creating more complex analogues with potential applications in medicinal chemistry and materials science.

One emerging area is the synthesis of derivatives that are not directly accessible from santonin. This includes the preparation of 11,13-dehydrothis compound through a multi-step process involving the introduction of a phenylselenyl group to α-santonin, followed by oxidation and a subsequent photochemical reaction. Researchers are also exploring the synthesis of novel amides derived from this compound, expanding the library of available analogues.

A significant recent development has been the discovery of an unexpected fluorinative skeletal rearrangement of this compound using Selectfluor. This reaction, which proceeds through a thermal two-electron process rather than a photochemical radical mechanism, opens up new avenues for creating fluorinated derivatives of isophotosantonic lactone. Mechanistic studies, including synthetic experiments and transition state analysis, have revealed a concerted strain-release electrophilic fluorination followed by skeletal rearrangement to form a key carbocation intermediate. This intermediate can then be trapped by different nucleophiles, leading to a variety of novel fluorinated compounds.

The development of synthetic routes to complex, highly oxygenated sesquiterpenes has also drawn inspiration from the chemistry of santonin and its derivatives. These strategies often involve biomimetic approaches and aim to provide efficient access to medicinally attractive analogues. The challenges in synthesizing structurally complex molecules like (+)-absinthin have been addressed through methods that include regio- and stereospecific Diels-Alder reactions and stereochemical inversions of sterically hindered alcohols.

Future work in this area will likely focus on:

Asymmetric Synthesis: Developing enantioselective methods to access specific stereoisomers of this compound analogues.

Diversity-Oriented Synthesis: Creating libraries of diverse this compound derivatives for high-throughput screening in various applications.

Flow Chemistry: Utilizing continuous flow reactors for safer and more efficient photochemical and thermal rearrangements.

Biocatalysis: Employing enzymes to perform selective transformations on the this compound scaffold.

| Starting Material | Reagents/Conditions | Key Product(s) | Reference |

|---|---|---|---|

| α-Santonin | UV irradiation in various solvents (e.g., anhydrous acetic acid, acetonitrile) | This compound | |

| α-Santonin | 1. LDA, PhSeCl; 2. H₂O₂; 3. UV irradiation | 11,13-dehydrothis compound | |

| This compound | Selectfluor | Fluorinated derivatives of isophotosantonic lactone | |

| This compound | Amines | Novel amides |

Exploration of New Photochemical Applications for this compound as a Photochromic System

The inherent photochemical reactivity of this compound and its parent compound, santonin, positions them as intriguing candidates for the development of novel photochromic systems. Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for applications in molecular switches, data storage, and smart materials.

The classic photochemical rearrangement of α-santonin to this compound is a prime example of a profound structural and electronic change induced by light. Further irradiation of this compound can lead to other products like mazdasantonin and an isomer of pyrothis compound, demonstrating a cascade of photochemical transformations. The efficiency and pathway of these reactions are highly dependent on the solvent and other environmental factors.

The development of this compound derivatives offers a pathway to tune its photochromic properties. For instance, the synthesis of derivatives with extended conjugation or specific functional groups could shift the absorption maxima and influence the kinetics of the photochemical and thermal back-reactions. The study of indigo (B80030) derivatives, another class of photochromic compounds, provides a useful parallel, where structural modifications have been successfully used to control photoswitching mechanisms.

Future research in this domain is expected to explore:

Reversible Systems: Investigating conditions and structural modifications that would allow for the reversible photochemical conversion between this compound and its parent compound or other isomers.

Multi-State Switching: Designing this compound-based systems that can be switched between multiple distinct states using different wavelengths of light.

NIR-Light Activation: Developing derivatives that can be activated by near-infrared (NIR) light, which is particularly advantageous for biological applications due to deeper tissue penetration and reduced phototoxicity.

Chiroptical Switches: Leveraging the chirality of this compound to create photochromic systems that exhibit changes in their chiroptical properties, such as circular dichroism, upon irradiation.

| Reactant | Conditions | Major Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| α-Santonin | UV irradiation (e.g., in ethanol) | This compound | Fundamental photochemical rearrangement | |

| This compound | Irradiation in aprotic medium | Mazdasantonin, isomer of pyrothis compound | Further photochemical reactivity | |

| This compound | Irradiation in cold aqueous acetic acid | Photosantonic acid | Solvent-dependent reaction pathway |

Integration of this compound into Advanced Materials or Supramolecular Architectures

The unique photochemical and structural properties of this compound make it a promising building block for the creation of advanced materials and supramolecular assemblies. The ability to undergo significant conformational changes upon light stimulation is a key feature for developing dynamic and responsive materials.

One promising avenue is the incorporation of this compound derivatives into polymers or coordination frameworks. By attaching polymerizable groups to the this compound core, it could be integrated into polymer chains, leading to photoresponsive materials where light can be used to alter properties like solubility, conformation, or mechanical strength. Similarly, this compound derivatives with appropriate functional groups could act as ligands in the formation of metal-organic frameworks (MOFs). The photoisomerization of the this compound units within the MOF structure could potentially modulate the porosity, catalytic activity, or luminescence of the material.

The principles of supramolecular chemistry, which rely on non-covalent interactions to build complex structures, offer another powerful approach. this compound derivatives could be designed to self-assemble into well-defined architectures like nanotubes, vesicles, or gels. The photochemical transformation of the this compound core could then be used to trigger the assembly or disassembly of these supramolecular structures, leading to applications in areas such as controlled release and sensing.

Future research directions in this area include:

Photoresponsive Polymers: Synthesizing polymers with pendant this compound units to create materials with light-tunable properties.

This compound-based MOFs: Developing MOFs that incorporate this compound derivatives as linkers or guests to create photo-switchable porous materials.

Supramolecular Gels: Designing this compound-based gelators that can undergo a sol-gel transition upon irradiation.

Surface Modification: Grafting this compound derivatives onto surfaces to create photo-responsive interfaces with tunable wettability or adhesion.

| Material Type | Principle | Potential Application | Reference |

|---|---|---|---|

| Photoresponsive Polymers | Incorporation of this compound into polymer chains | Smart coatings, drug delivery systems | |

| Metal-Organic Frameworks (MOFs) | Use of this compound derivatives as linkers or guests | Gas storage and separation, catalysis | |

| Supramolecular Assemblies | Self-assembly of this compound derivatives via non-covalent interactions | Controlled release, sensors |

Advanced Mechanistic Investigations via Ultrafast Spectroscopy and Theoretical Methods

A deeper understanding of the photochemical and photophysical processes governing the behavior of this compound is crucial for its rational design in various applications. Ultrafast spectroscopy and advanced theoretical methods are powerful tools for elucidating the complex reaction dynamics that occur on femtosecond to picosecond timescales. diva-portal.org

Theoretical studies, such as those employing Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) methods, have been instrumental in mapping the potential energy surfaces of this compound in its ground and excited states. These calculations have indicated that upon excitation, this compound can decay from the singlet excited state to a triplet state, which plays a critical role in the subsequent C-C bond cleavage. The calculations have also identified different reaction pathways, with the cleavage of the C1-C5 bond being the more favorable photolytic route.

Ultrafast transient absorption spectroscopy can provide experimental validation for these theoretical predictions. By monitoring the spectral changes in real-time after photoexcitation, it is possible to identify the transient intermediates and determine their lifetimes. This technique can help to unravel the precise sequence of events, from the initial absorption of a photon to the formation of the final photoproducts.

Future research will likely involve a synergistic approach combining experimental and theoretical methods to address the following:

Mapping Conical Intersections: Identifying the geometries of conical intersections, which are critical points on the potential energy surface where efficient non-radiative decay can occur.

Solvent Effects: Investigating the influence of the solvent environment on the excited-state dynamics and reaction pathways.

Vibrational Coherence: Studying the role of coherent vibrational motion in directing the outcome of the photochemical reaction.

Analogue Studies: Applying these advanced techniques to systematically study a range of this compound analogues to establish structure-property relationships.

| Methodology | Key Finding | Implication | Reference |

|---|---|---|---|

| CASSCF/CASPT2 Calculations | The (3)(ππ*) state is crucial for C-C bond cleavage. | Provides a detailed understanding of the electronic states involved in the photoreaction. | |

| DFT Calculations | Proposed a new pathway for trichobrasilenol biosynthesis involving cyclopropylcarbinyl cations. | Highlights the complexity of rearrangement pathways in related systems. | |

| Ultrafast Spectroscopy (General) | Can visualize spectral changes during ultrafast transitions between electronic states. | Enables the experimental study of primary reaction processes. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。